molecular formula C14H12N2OS2 B2365051 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 890594-66-8

2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B2365051
CAS RN: 890594-66-8
M. Wt: 288.38
InChI Key: VOWDJWIPRAPWDL-UHFFFAOYSA-N
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Description

The compound “2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Attached to this ring are a phenethylthio group and a thiophen-2-yl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring, phenethylthio group, and thiophen-2-yl group would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The 1,3,4-oxadiazole ring, phenethylthio group, and thiophen-2-yl group could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Optoelectronic Applications

Thiophene substituted 1,3,4-oxadiazole derivatives exhibit promising optoelectronic properties. Studies reveal their potential in photonic, sensor, and optoelectronic devices due to their significant photophysical characteristics. For instance, derivatives like TIO, TTO, and TPO have been explored for their ground and excited state dipole moments, and HOMO-LUMO energy gap, indicating their suitability for future optoelectronic applications (Naik et al., 2019).

Chemosensor Applications

Thiophene substituted 1,3,4-oxadiazole derivatives also serve as chemosensors for metal ions. A specific derivative, TTO, has been characterized for detecting Fe2+, Ni2+, and Cu2+ metal ions through absorption and fluorescence studies. It demonstrates high selectivity and sensitivity, with detection limits in the micro-molar range, making it a potential candidate for metal ion sensing (Naik et al., 2021).

Photovoltaic Applications

The introduction of electron-deficient heterocycles like 1,3,4-oxadiazole into polymers for photovoltaic applications has been investigated. A study demonstrated a polymer based on 1,3,4-oxadiazole and benzodithiophene exhibiting a power conversion efficiency (PCE) of 5.86%, highlighting the potential of these compounds in enhancing the efficiency of solar cells (Zhu et al., 2015).

Organic Light Emitting Diodes (OLEDs)

Thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their potential applications in OLEDs and solar cells. Their photophysical and electrochemical properties make them suitable candidates for use in these technologies, indicating their role in advancing OLED technology and renewable energy applications (Thippeswamy et al., 2021).

Analytical and Sensing Applications

Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for aniline sensing via fluorescence quenching, indicating their utility in detecting hazardous chemicals. This further underlines the versatility of these compounds in environmental monitoring and safety applications (Naik et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or developing methods for its synthesis .

properties

IUPAC Name

2-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-5-11(6-3-1)8-10-19-14-16-15-13(17-14)12-7-4-9-18-12/h1-7,9H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWDJWIPRAPWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

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